Tellanyl

Photoionization spectroscopy VUV spectroscopy Mass spectrometry

Tellanyl (HTe•) is the simplest tellurium hydride radical with a uniquely weak H–Te bond (61.2 kcal/mol) and large spin–orbit coupling (−2250 cm⁻¹)—making it irreplaceable for VUV photoionization studies, relativistic quantum chemistry validation, and astrochemical modeling. Unlike HS• and HSe•, its lower IE (9.09 eV) enables selective ionization, and its distinct rotational spectrum (Bₑ=5.56 cm⁻¹) ensures unambiguous LMR/FTMW detection. For laboratories requiring tellanyl's specific spectroscopic and thermodynamic properties, this is the definitive source. Inquire for custom synthesis and bulk pricing.

Molecular Formula HTe
Molecular Weight 128.6 g/mol
CAS No. 13940-36-8
Cat. No. B1236864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellanyl
CAS13940-36-8
Molecular FormulaHTe
Molecular Weight128.6 g/mol
Structural Identifiers
SMILES[TeH]
InChIInChI=1S/HTe/h1H
InChIKeyHRXBBBXKJACONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellanyl (CAS 13940-36-8) Procurement Guide: Fundamental Properties of Tellurium Monohydride


Tellanyl (tellurium monohydride, λ¹-tellane, HTe•) is the simplest tellurium hydride, a diatomic radical carrying an unpaired electron in its ground ²Πᵢ state [1]. With a molecular weight of 128.61 g·mol⁻¹, it belongs to the Group 16 monohydride series that includes HS• and HSe•, yet its heavy tellurium center imparts substantially weaker bond strength, lower ionization energy, and far larger spin–orbit coupling than its lighter chalcogen congeners [2]. These properties render tellanyl a distinct spectroscopic target and a reactive intermediate of fundamental interest, but also mean that it cannot be treated as a simple drop‐in replacement for other chalcogen hydrides in experimental or procurement decisions.

Why H₂Te, H₂Se, or Other Chalcogen Hydrides Cannot Substitute for Tellanyl in Targeted Applications


Although tellanyl shares the general formula HX with other Group 16 monohydride radicals, its physicochemical profile diverges sharply from HS• and HSe•. The H–Te bond dissociation energy is only 61.2 ± 1.6 kcal mol⁻¹, compared with 74.3 kcal mol⁻¹ for H–Se and ~91 kcal mol⁻¹ for H–S, making tellanyl substantially more reactive and thermally labile [1][2]. Its ionization energy (9.09 eV) is ~0.75 eV lower than that of HSe• and >1.3 eV lower than that of HS•, directly affecting photoionization detection windows [3]. Furthermore, the exceptionally large spin–orbit coupling constant (A₀ = −2250 cm⁻¹) in HTe• produces a ground-state splitting that has no parallel in the lighter analogs, making tellanyl irreplaceable for studies of relativistic effects in diatomic radicals [4]. These quantitative gaps mean that substituting a lighter chalcogen hydride—or even the closed-shell H₂Te—would yield fundamentally different reactivity, spectroscopic signatures, and thermodynamic behavior.

Tellanyl Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


Ionization Energy: Tellanyl Requires 0.75 eV Less Energy to Ionize Than HSe•, Enabling Wavelength-Selective Detection

The first adiabatic ionization energy of tellanyl is 9.09 eV, measured via Rydberg series analysis of its vacuum-ultraviolet absorption spectrum, while the corresponding value for HSe• is 9.845 eV and for HS• is 10.422 eV [1][2]. This 0.75 eV gap relative to HSe• translates to a wavelength difference of approximately 20 nm in the VUV region, permitting selective photoionization of HTe• in mixtures that also contain HSe• or HS• when a tunable VUV source is available.

Photoionization spectroscopy VUV spectroscopy Mass spectrometry

Bond Dissociation Energy: The H–Te Bond Is ~13 kcal mol⁻¹ Weaker Than H–Se, Dictating Higher Reactivity and Thermal Lability

The homolytic bond dissociation energy of the diatomic HTe• radical, D(TeH), is 61.2 ± 1.6 kcal mol⁻¹, derived from gas-phase acidity and electron affinity thermochemical cycles by Gal et al. (1989). The analogous D(SeH) is 74.27 ± 0.23 kcal mol⁻¹, and D(SH) is approximately 91 kcal mol⁻¹ [1][2]. The 13 kcal mol⁻¹ deficit relative to HSe• means that HTe• undergoes homolytic cleavage at temperatures roughly 200 °C lower under comparable conditions, a critical factor in high-temperature or plasma environments.

Thermochemistry Radical kinetics Bond energetics

Spin–Orbit Coupling: Tellanyl Exhibits a Ground-State Splitting of −2250 cm⁻¹, Over 3× Larger Than HSe•, Enabling Unique Magnetic and Spectroscopic Studies

The electron paramagnetic resonance spectrum of HTe• yields a spin–orbit coupling constant A₀ = −2250 cm⁻¹ for the X²Π ground state, whereas the analogous constant for HSe• is approximately −660 cm⁻¹ and for HS• is approximately −380 cm⁻¹ [1][2]. This ~3.4‑fold enhancement over HSe• arises from the high nuclear charge of tellurium (Z = 52) and makes tellanyl one of the simplest molecular systems in which relativistic spin–orbit effects dominate the electronic structure.

Spin–orbit coupling Electron paramagnetic resonance Relativistic quantum chemistry

Thermochemical Proton Affinity: The Te⁻ + H⁺ → HTe Reaction Enthalpy Is 332.85 kcal mol⁻¹, Constraining Gas-Phase Acidity Scales for Heavy Chalcogens

The gas-phase reaction enthalpy for Te⁻ + H⁺ → HTe• is ΔᵣH° = 332.85 ± 0.50 kcal mol⁻¹, determined by the D-EA method from the electron affinity of tellurium [1]. The corresponding enthalpy for Se⁻ + H⁺ → HSe• is 339.6 kcal mol⁻¹ (1422 kJ mol⁻¹). This 6.8 kcal mol⁻¹ difference reflects the weaker Te–H bond and establishes tellanyl as the most acidic neutral monohydride among the stable Group 16 congeners.

Gas-phase ion chemistry Proton affinity FT-ICR mass spectrometry

Electron Affinity: Tellanyl's EA of 2.11 eV Is 0.10 eV Lower Than HSe•, Modulating Anion Formation Equilibria in Plasma and Interstellar Chemistry

The electron affinity of tellanyl is 2.112 ± 0.091 eV, determined by the D-EA method via ion/molecule reaction equilibria using FT-ICR mass spectrometry, with corroboration by laser photoelectron spectroscopy giving 2.102 ± 0.015 eV [1]. In comparison, the electron affinity of HSe• is 2.2125 eV, and that of HS• is 2.3147 eV [2]. The 0.10 eV decrement relative to HSe• shifts the equilibrium constant for electron attachment by a factor of ~50 at 298 K, significantly altering the steady-state anion population in environments where electron-capture processes are operative.

Electron affinity Anion photoelectron spectroscopy Astrochemistry

Spectroscopic Ground-State Constants: Tellanyl's Internuclear Distance of 1.74 Å and Vibrational Spacing Support Rotational-Vibrational Line Assignments Distinct from HSe• and HS•

The ground electronic state X²Π of HTe• is characterized by an internuclear distance rₑ ≈ 1.741 Å, a rotational constant Bₑ ≈ 5.56 cm⁻¹, and a vibrational constant ωₑ that yields ground-state vibrational spacing, as compiled in the NIST Constants of Diatomic Molecules database [1]. For HSe•, the corresponding values are rₑ = 1.475 Å, Bₑ = 7.78 cm⁻¹, and ωₑ = 2400 cm⁻¹ [2]. The 0.27 Å elongation and ~2.2 cm⁻¹ reduction in Bₑ for HTe• shift the pure rotational transition frequencies by tens of GHz, ensuring that tellanyl lines are well resolved from HSe• and HS• in high-resolution rotational spectra.

Rotational spectroscopy Vibrational spectroscopy Molecular constants

Tellanyl Application Scenarios: Where Quantifiable Differentiation Drives Procurement Decisions


VUV Photoionization Mass Spectrometry for Selective Detection of Tellurium Species in Mixed Chalcogen Systems

Owing to its 9.09 eV ionization energy—0.75 eV below that of HSe•—tellanyl can be selectively ionized with tunable VUV radiation at wavelengths near 136 nm. In reaction chambers where H₂Te is photolyzed to produce HTe• alongside residual H₂Se or H₂S photofragments, the lower IE of tellanyl permits single-photon ionization without interference from HSe• or HS• signals, as demonstrated by Donovan et al. (1972) [1]. This capability is essential for kinetic studies of tellurium hydride formation and decay in gas-phase environments.

Spin–Orbit Benchmarking for Relativistic Quantum Chemistry Calculations

Tellanyl's ground-state spin–orbit coupling constant of −2250 cm⁻¹, more than triple that of HSe•, provides an experimentally precise and computationally tractable benchmark for testing relativistic quantum chemical methods, including Dirac–Fock and two-component spin–orbit CI approaches [2]. Computational groups developing effective core potentials or spin–orbit operators for tellurium require accurate experimental A₀ values for validation, and tellanyl's diatomic simplicity eliminates confounding structural variables present in polyatomic tellurium compounds.

Astrochemical Modeling of Tellurium Hydride Anion/Neutral Ratios in Interstellar and Circumstellar Environments

The electron affinity of HTe• (2.11 eV) and its proton affinity (ΔᵣH° = 332.85 kcal mol⁻¹ for Te⁻ + H⁺) are critical input parameters for astrochemical network models that predict the abundances of tellurium-bearing species in carbon-rich circumstellar envelopes or diffuse interstellar clouds [3]. The 0.10 eV difference in EA relative to HSe• shifts the HTe⁻/HTe equilibrium ratio by a factor of ~50 at typical ISM temperatures, making tellanyl-specific data indispensable for accurate model predictions where tellurium chemistry is considered.

High-Resolution Rotational Spectroscopy for Line Assignment in Laser Magnetic Resonance Studies of Transient Radicals

With its rotational constant Bₑ of 5.56 cm⁻¹ and characteristic internuclear distance of 1.74 Å, tellanyl produces rotational transition frequencies clearly separated from HSe• (Bₑ = 7.78 cm⁻¹) and HS•. This has been exploited in intracavity CO laser magnetic resonance (LMR) spectroscopy, where Lamb-dip measurements on multiple Te isotopomers yielded hyperfine-resolved spectra [4]. Laboratories employing LMR or Fourier-transform microwave spectroscopy for radical detection benefit from tellanyl's unique rotational fingerprint for unambiguous spectral assignment.

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